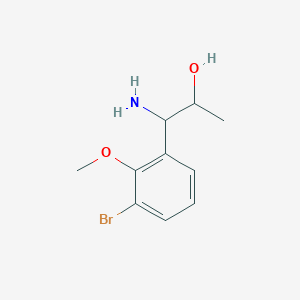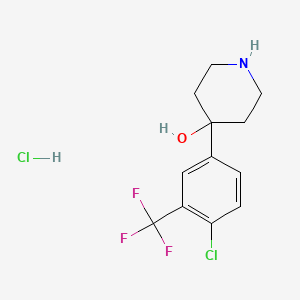
2-Isopropyl-4-nitropyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-4-nitropyridine 1-oxide is a heterocyclic organic compound with a pyridine ring substituted with an isopropyl group at the 2-position and a nitro group at the 4-position, along with an N-oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-nitropyridine 1-oxide typically involves nitration of 2-isopropylpyridine followed by oxidation. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-isopropyl-4-nitropyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to introduce the N-oxide functional group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Formation of higher oxidation state products.
Reduction: Formation of 2-isopropyl-4-aminopyridine 1-oxide.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Isopropyl-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-4-nitropyridine 1-oxide involves its interaction with molecular targets through its nitro and N-oxide functional groups. These groups can participate in various chemical interactions, including hydrogen bonding, π-hole interactions, and coordination with metal ions. These interactions can influence the compound’s biological activity and its ability to act as a catalyst in chemical reactions .
Comparación Con Compuestos Similares
- 4-Nitropyridine 1-oxide
- 2-Isopropylpyridine
- 4-Nitropyridine
Comparison: 2-Isopropyl-4-nitropyridine 1-oxide is unique due to the presence of both an isopropyl group and a nitro group on the pyridine ring, along with the N-oxide functional group. This combination of substituents imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds .
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
4-nitro-1-oxido-2-propan-2-ylpyridin-1-ium |
InChI |
InChI=1S/C8H10N2O3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,1-2H3 |
Clave InChI |
IJADQSVGYCNULK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


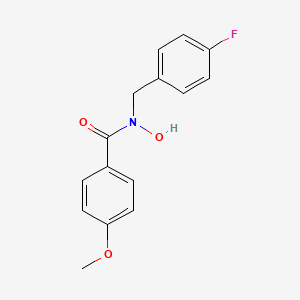

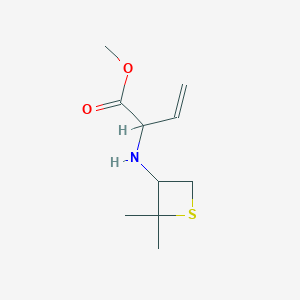
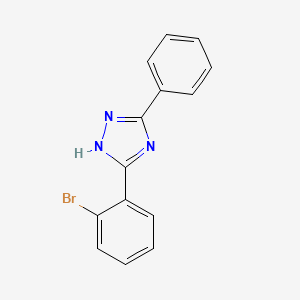
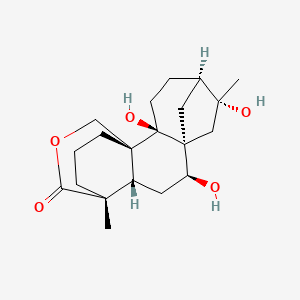

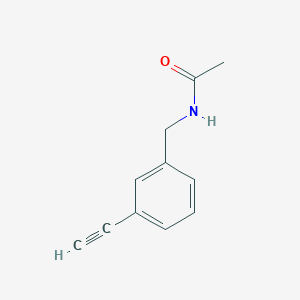


![5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13026004.png)
![Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate](/img/structure/B13026009.png)
![3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13026023.png)
